molecular formula C12H10N4O B11803852 N'-(Pyridin-4-ylmethylene)isonicotinohydrazide

N'-(Pyridin-4-ylmethylene)isonicotinohydrazide

Cat. No.: B11803852
M. Wt: 226.23 g/mol
InChI Key: RVAFAIOWXGOYMP-DHDCSXOGSA-N
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Description

N’-(Pyridin-4-ylmethylene)isonicotinohydrazide is an organic compound known for its utility in various scientific research fields. It is a Schiff base ligand, which is formed by the condensation of isonicotinaldehyde and isonicotinohydrazide. This compound is particularly significant in the study of metal-organic frameworks (MOFs) and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(Pyridin-4-ylmethylene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinaldehyde and isonicotinohydrazide. This reaction is usually carried out under reflux in a methanol solution . The reaction conditions involve heating the mixture to facilitate the formation of the Schiff base ligand.

Industrial Production Methods

While specific industrial production methods for N’-(Pyridin-4-ylmethylene)isonicotinohydrazide are not extensively documented, the compound can be synthesized on a larger scale using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N’-(Pyridin-4-ylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces the corresponding amine .

Mechanism of Action

The mechanism of action of N’-(Pyridin-4-ylmethylene)isonicotinohydrazide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(Pyridin-2-ylmethylene)isonicotinohydrazide
  • N’-(Pyridin-3-ylmethylene)isonicotinohydrazide
  • N’-(Pyridin-4-ylmethylene)benzohydrazide

Uniqueness

N’-(Pyridin-4-ylmethylene)isonicotinohydrazide is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in the synthesis of MOFs and coordination compounds, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(Z)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9-

InChI Key

RVAFAIOWXGOYMP-DHDCSXOGSA-N

Isomeric SMILES

C1=CN=CC=C1/C=N\NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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